![molecular formula C18H29NO3 B4921480 methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate, commonly known as MDA-19, is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It was first synthesized in the early 2000s by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, MDA-19 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
MDA-19 works by activating cannabinoid receptors in the brain and spinal cord. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. When MDA-19 binds to these receptors, it can help to modulate their activity, leading to a range of physiological effects.
Biochemical and Physiological Effects:
MDA-19 has been shown to have a range of biochemical and physiological effects. These include:
- Activation of cannabinoid receptors in the brain and spinal cord
- Induction of apoptosis in cancer cells
- Alleviation of pain and inflammation
- Modulation of mood and appetite
- Reduction in anxiety and depression
Vorteile Und Einschränkungen Für Laborexperimente
MDA-19 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies.
However, there are also some limitations to using MDA-19 in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, there is still much that is not known about the long-term effects of MDA-19, so caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on MDA-19. These include:
- Further exploration of its potential as a treatment for various types of cancer
- Investigation of its effects on the immune system and its potential as an immunomodulatory agent
- Exploration of its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain
- Development of new synthetic cannabinoids based on the structure of MDA-19, with improved therapeutic properties.
Conclusion:
MDA-19 is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications. While there is still much that is not known about MDA-19, its potential as a treatment for cancer and neurological disorders makes it a promising candidate for further research.
Synthesemethoden
MDA-19 is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of adamantane with ethyl acrylate to form 1-(adamantan-1-yl)ethyl acrylate. This compound is then reacted with methylamine to form 1-(adamantan-1-yl)ethyl methylamide. The final step involves the reaction of this compound with 2,2-dimethylpropanoyl chloride and sodium hydroxide to form MDA-19.
Wissenschaftliche Forschungsanwendungen
MDA-19 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its potential as a treatment for various types of cancer. Studies have shown that MDA-19 can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Another area of research has focused on its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that MDA-19 can activate cannabinoid receptors in the brain and spinal cord, which can help to alleviate pain and inflammation.
Eigenschaften
IUPAC Name |
methyl 2-(1-adamantyl)-2-(2,2-dimethylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2,3)16(21)19-14(15(20)22-4)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,5-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDDSXSIWWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

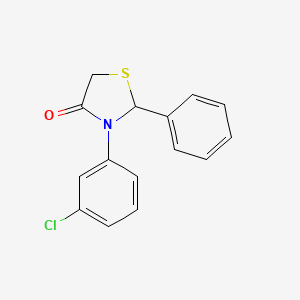
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)
![4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
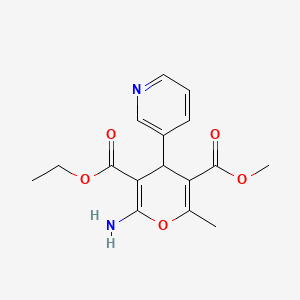
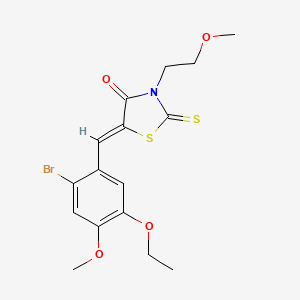
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
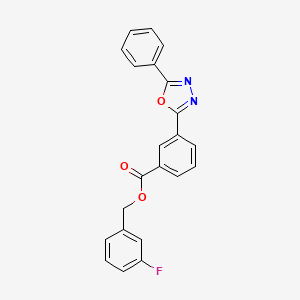
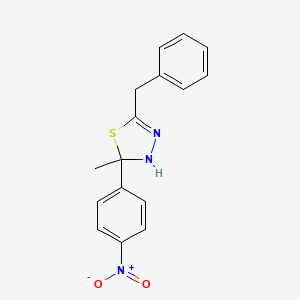
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)